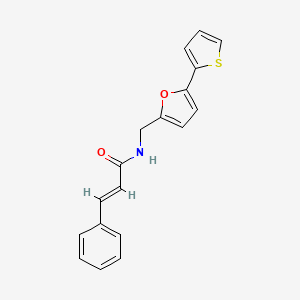

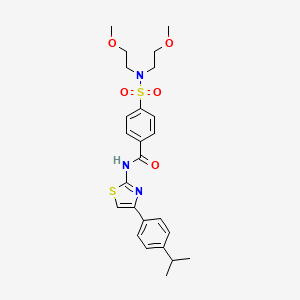

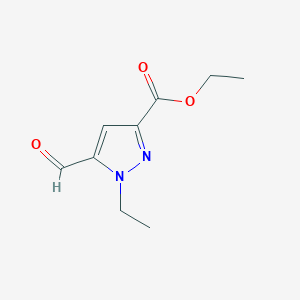

![molecular formula C25H28NO4P B2869416 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine CAS No. 2003230-67-7](/img/structure/B2869416.png)

2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a tert-butyl group, a pyridine ring, and methoxy groups. The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern in chemical transformations . The pyridine ring is a basic aromatic heterocycle often used in the synthesis of pharmaceuticals and agrochemicals. Methoxy groups are commonly found in natural products and can influence the physical, chemical, and biological properties of the molecules they are part of.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the tert-butyl group might show characteristic reactivity patterns such as those described in the literature .Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Catalytic Activities

- Rhenium(I) N-heterocyclic carbene complexes, including those with dimethoxyphenyl and tert-butyl substituents, exhibit luminescent properties. These complexes are studied for their excited-state behaviors and potential applications in light-emitting devices and sensors (Xue et al., 1998).

- Schiff base copper(II) complexes, potentially related in structure due to the presence of tert-butyl groups, have been investigated as catalysts for alcohol oxidation. These studies highlight the role of such compounds in facilitating chemical reactions, contributing to synthetic chemistry and material science applications (Hazra et al., 2015).

Chemiluminescence and Sensing Applications

- The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, which include tert-butyl groups, focuses on their chemiluminescent properties. These compounds are valuable for understanding light-emitting reactions and could be used in sensing applications (Watanabe et al., 2010).

- Rhodamine-based compounds, structurally similar due to aromatic and tert-butyl components, serve as dual chemosensors for metal ions. This research is crucial for developing new materials for detecting and quantifying metal ions in various environments (Roy et al., 2019).

Asymmetric Synthesis and Pharmaceutical Applications

- Phosphine ligands with tert-butyl groups have been applied in rhodium-catalyzed asymmetric hydrogenation, illustrating the compound's potential in facilitating enantioselective chemical syntheses. Such processes are fundamental in producing chiral pharmaceuticals (Imamoto et al., 2012).

Antioxidant Activity

- Compounds bearing di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. This area of research is significant for understanding how similar compounds can be used to combat oxidative stress in biological systems and materials science (Shakir et al., 2014).

Eigenschaften

IUPAC Name |

2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRMWFIEDFJLAJ-DLLPINGYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

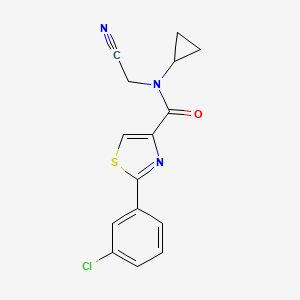

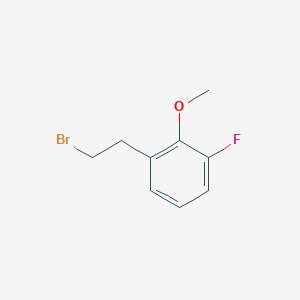

![N-[2-[[4-methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2869345.png)

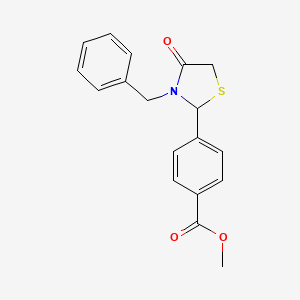

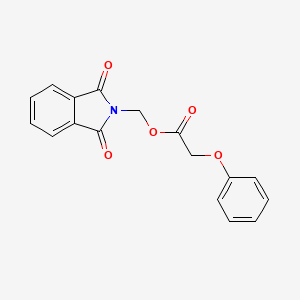

![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)

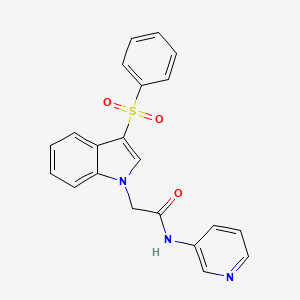

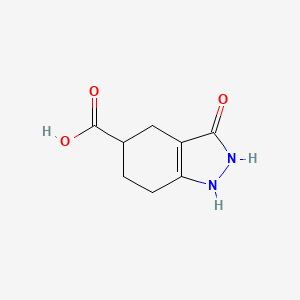

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)